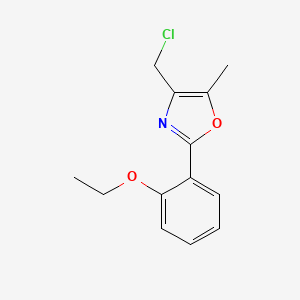
4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole
Descripción general
Descripción
4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole (CMEPO) is an organic compound belonging to the oxazole family. It is a colorless solid that is soluble in organic solvents and has been used in a variety of scientific research applications. CMEPO is a useful synthetic intermediate for the preparation of other compounds, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds such as antibiotics, antifungals, and anti-inflammatory agents. It has also been used in the synthesis of polymers, dyes, and catalysts. Additionally, 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole has been used in the synthesis of a variety of other compounds such as pharmaceuticals, agrochemicals, and fragrances.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of fatty acids, thereby disrupting the production of fatty acids in cells. Additionally, 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole is thought to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole have been studied in a variety of organisms. Studies have shown that 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole is able to inhibit the growth of bacteria, fungi, and parasites. Additionally, 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. Furthermore, 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole has been shown to inhibit the production of fatty acids, which are essential for the proper functioning of cells.
Advantages and Limitations for Laboratory Experiments
The advantages of using 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole in laboratory experiments include its high yield, low toxicity, and low cost. Additionally, 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole is relatively stable and easy to handle. However, there are some limitations to its use in laboratory experiments. 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole is not water soluble and must be handled in organic solvents. Additionally, 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole is not very soluble in most organic solvents, so it must be handled with care.
Direcciones Futuras
There are a variety of potential future directions for the use of 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole. 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole could be further studied for its potential use in the synthesis of other compounds such as pharmaceuticals and agrochemicals. Additionally, 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole could be studied for its potential use in the treatment of diseases such as cancer, diabetes, and Alzheimer's disease. Furthermore, 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole could be studied for its potential use in the development of new materials such as polymers and dyes. Finally, 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole could be studied for its potential use in the development of new catalysts and fragrances.
Propiedades
IUPAC Name |
4-(chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-3-16-12-7-5-4-6-10(12)13-15-11(8-14)9(2)17-13/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKKUXSLEQVVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



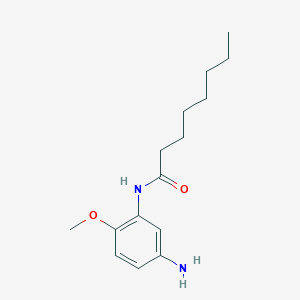
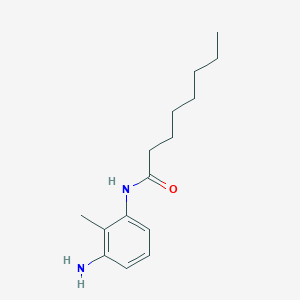
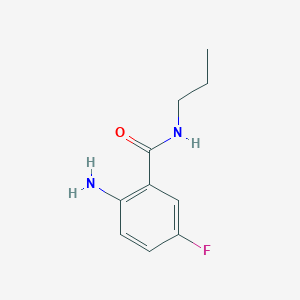
![Methyl 2-[(pyridin-3-ylmethyl)amino]benzoate](/img/structure/B1386794.png)
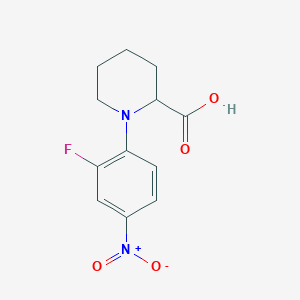
![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1386798.png)

![1-[(4-Propylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386804.png)
![1-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B1386805.png)
![N'-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide](/img/structure/B1386807.png)
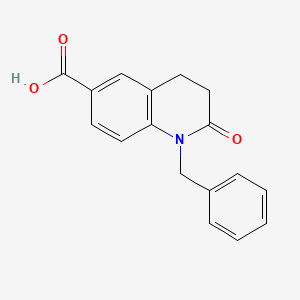
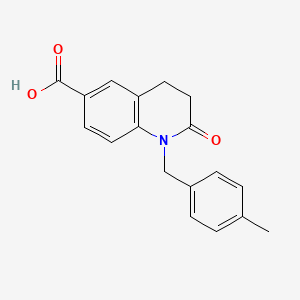
![2,3-Dimethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine](/img/structure/B1386811.png)
![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B1386813.png)